molecular formula C19H25N3O4 B2672602 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate CAS No. 878108-79-3

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate

Cat. No.: B2672602
CAS No.: 878108-79-3
M. Wt: 359.426
InChI Key: IAMGUMANKUJKKQ-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a synthetic organic compound characterized by a complex structure combining multiple functional groups. Its key features include:

  • A carbamoyl methyl linkage, which may enhance binding interactions with biological targets.
  • A 3-acetamido-3-phenylpropanoate moiety, providing a hydrophobic phenyl group and an ester functionality, likely influencing solubility and bioavailability.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-acetamido-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-13(2)19(4,12-20)22-17(24)11-26-18(25)10-16(21-14(3)23)15-8-6-5-7-9-15/h5-9,13,16H,10-11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMGUMANKUJKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CC(C1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1-Cyano-1,2-dimethylpropyl group: This can be achieved through the reaction of a suitable alkyl halide with a cyanide source under basic conditions.

    Esterification: The final step involves the esterification of the carbamoyl intermediate with 3-acetamido-3-phenylpropanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other carbamoyl-containing and heterocyclic derivatives documented in recent literature. Below is a qualitative analysis based on shared features:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Potential Target/Activity Notable Differences vs. Target Compound
Target Compound Cyano-dimethylpropyl, carbamoyl methyl, phenylpropanoate Hypothesized LMWPTP inhibition N/A (Reference)
Ciprofloxacin C-7 derivative Carbamoyl methyl piperazinyl, fluoroquinolone core Antimicrobial Lacks cyano group; fluoroquinolone backbone
Cpd D () (1,3-benzothiazol-2-yl)carbamoyl, methanesulfonic acid LMWPTP inhibition Benzothiazole vs. phenylpropanoate; sulfonic acid group
Cpd E () 6-nitrobenzothiazolyl, carbamoyl Enzyme inhibition (unspecified) Nitro group vs. cyano; benzothiazole scaffold
Cpd C () Benzyloxybenzylidene, methanesulfonic acid Kinase/protease modulation Extended aromatic system; sulfonic acid

Key Observations:

Unlike ciprofloxacin derivatives (which prioritize antimicrobial activity via DNA gyrase binding), the target lacks a fluoroquinolone core, suggesting divergent applications .

Solubility and Bioavailability: The acetamido group in the target compound could improve water solubility relative to Cpd D’s sulfonic acid, which may enhance membrane permeability despite its ionizable nature . The phenylpropanoate ester might act as a prodrug, releasing active metabolites upon hydrolysis—a feature absent in Cpd C’s rigid benzylidene system .

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate is a complex organic molecule that has garnered interest due to its potential biological activities. This compound, belonging to the class of carbamates, is characterized by its unique structural features, including cyano and carbamoyl groups, which influence its reactivity and interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C17H23N3O4C_{17}H_{23}N_{3}O_{4}, with a molecular weight of approximately 365.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC17H23N3O4
Molecular Weight365.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and carbamoyl groups facilitate hydrogen bonding and electrostatic interactions, which can inhibit or modulate the activity of specific proteins. This mechanism suggests potential applications in drug design, particularly in developing inhibitors for therapeutic targets.

Antimicrobial Activity

Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial properties. For instance, studies have shown that related structures possess activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also demonstrate similar antimicrobial effects.

Insecticidal Properties

The compound's structural characteristics may also confer insecticidal properties. Carbamates are known for their use in agricultural applications as pesticides. Investigations into related compounds have demonstrated efficacy against various pests, indicating that this compound could be explored for similar uses in pest management.

Case Studies

Several studies have focused on the biological evaluation of structurally similar compounds:

  • Antimicrobial Studies : A study by Lin et al. (1995) highlighted the potential of carbamate derivatives to combat antibiotic-resistant strains of bacteria.
  • Insecticidal Applications : Fadda et al. (2017) reported on novel heterocycles derived from carbamates showing significant insecticidal activity against agricultural pests.
  • Therapeutic Potential : Research by Barlow et al. (1991) demonstrated that certain acetamide derivatives act as selective kappa-opioid agonists, suggesting a pathway for pain management applications.

Summary of Findings

The biological activity of this compound presents promising avenues for research and application:

Activity TypePotential Applications
AntimicrobialTreatment against MRSA and other pathogens
InsecticidalDevelopment of new pesticides
TherapeuticExploration as a pain management agent

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamido-3-phenylpropanoate?

  • Methodology :

  • Step 1 : Prepare the 3-acetamido-3-phenylpropanoic acid intermediate via nucleophilic substitution or condensation reactions under controlled pH (e.g., aqueous acidic/basic conditions) .
  • Step 2 : Activate the carboxyl group using coupling agents like diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate esterification .
  • Step 3 : React the activated intermediate with (1-cyano-1,2-dimethylpropyl)carbamoyl methanol under anhydrous conditions (e.g., dimethylformamide (DMF) at 0–25°C) to form the ester linkage. Monitor progress via thin-layer chromatography (TLC) .
  • Key Considerations : Use trifluoroacetic acid (TFA) for deprotection if necessary and optimize solvent polarity to enhance yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Resolve stereochemistry and confirm substituent positions (e.g., acetamido vs. phenyl groups). Use deuterated solvents (DMSO-d₆ or CDCl₃) and DEPT-135 for carbon assignment .
    • X-ray Crystallography :
  • Employ SHELXL for refinement to resolve structural ambiguities, especially for the cyano and carbamoyl groups. High-resolution data (≤ 0.8 Å) is critical for accurate bond-length analysis .
    • Infrared (IR) Spectroscopy :
  • Identify key functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1740 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • pH Stability : Conduct hydrolysis studies in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC or LC-MS. The ester group is prone to alkaline hydrolysis, while the cyano group may degrade under strong acids .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

  • Refinement Strategies :

  • Use SHELXL’s restraints for disordered groups (e.g., methyl or phenyl rotamers). Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters .
  • For twinned crystals, employ twin-law refinement in SHELXL and validate with the R₁ factor (< 5%) .
    • Validation Tools :
  • Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for voids using VOID analysis .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Case Example : Conflicting reports on enzyme inhibition (e.g., IC₅₀ varying by >10-fold).

  • Step 1 : Validate assay conditions (pH, ionic strength) and confirm compound purity via HPLC (>98%) .
  • Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to rule out methodological bias .
  • Step 3 : Perform molecular docking (AutoDock Vina) to identify binding poses and compare with mutational studies on target enzymes .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations :

  • Simulate binding to acetylcholinesterase or kinases using AMBER/CHARMM force fields. Analyze hydrogen bonds (e.g., acetamido NH with catalytic serine) and hydrophobic interactions (phenyl group with active-site pockets) .
    • Quantum Mechanics/Molecular Mechanics (QM/MM) :
  • Model electron transfer in catalytic cycles, particularly for cyano-group reactivity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Modification Sites :

  • Cyano Group : Replace with -CF₃ or -SO₂CH₃ to enhance metabolic stability .
  • Acetamido Group : Introduce alkyl chains to improve membrane permeability (logP analysis via ChemAxon) .
    • Biological Testing :
  • Compare IC₅₀ against wild-type and mutant enzymes to pinpoint critical interactions .

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